molecular formula C19H13NO4 B2650039 methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate CAS No. 670259-43-5

methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate

Cat. No.: B2650039
CAS No.: 670259-43-5
M. Wt: 319.316
InChI Key: OQYUCRGSAVFMNM-UHFFFAOYSA-N
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Description

Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a polycyclic heterocyclic compound featuring a tetracyclic framework with fused aziridine, lactam, and aromatic rings. Its structure includes a methyl group at position 14, two ketone groups (2,9-dioxo), and a carboxylate ester at position 15.

Properties

IUPAC Name

methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-10-7-8-20-13(9-10)14(19(23)24-2)15-16(20)18(22)12-6-4-3-5-11(12)17(15)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYUCRGSAVFMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

The compound methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will explore the applications of this compound across different domains, including medicinal chemistry, biochemistry, and material science.

Structural Features

The compound features a tetracyclic structure which contributes to its unique chemical reactivity and biological activity. The presence of multiple functional groups such as carbonyls (dioxo), carboxylates, and nitrogen atoms enhances its potential for diverse applications.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells. Research has shown that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Biochemical Studies

The unique molecular architecture allows for exploration in biochemical pathways:

  • Enzyme Inhibition: The compound could serve as a lead molecule for developing enzyme inhibitors. Its ability to mimic natural substrates may allow it to bind effectively to active sites of enzymes involved in metabolic processes .

Material Science

The compound's properties may lend themselves to applications in material science:

  • Polymer Synthesis: The reactive functional groups can be utilized in synthesizing polymers with specific characteristics such as enhanced thermal stability or biocompatibility .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death. This positions the compound as a promising candidate for further development in anticancer therapies.

Case Study 2: Enzyme Mechanism Exploration

In another study focused on enzyme inhibition, researchers synthesized analogs of the compound and evaluated their effects on specific enzymes involved in metabolic pathways. The results indicated that certain modifications enhanced binding affinity and selectivity towards target enzymes .

Data Summary Table

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Biochemical StudiesEnzyme inhibitorsEffective against key metabolic enzymes
Material SciencePolymer synthesisEnhances thermal stability

Mechanism of Action

The mechanism of action of methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of fused tetracyclic molecules with varying heteroatoms and substituents. Key structural analogs include:

Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate ():

  • Differences :

  • Contains two nitrogen atoms (14,15-diaza) and two oxygen atoms (8,12-dioxa) vs. one nitrogen (11-aza) and two ketones in the target compound.
  • Three phenyl substituents at positions 11, 14, and 16 vs. a single methyl group at position 14 in the target.
    • Similarities :
  • Shared tetracyclic backbone (8.7.0.0²,⁷.0¹³,¹⁷) with comparable ring strain and hybridization.
  • Carboxylate ester at position 10 (analog) vs. position 17 (target).

5-Hydroxy-14-methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one ():

  • Differences :

  • Hydroxy and methoxy substituents vs. methyl and carboxylate groups.
  • Additional oxygen atoms in the dioxatetracyclo system.
    • Similarities :
  • Shared heptaene system and ketone groups.

10,15-Dihydroxy-14-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one ():

  • Differences :

  • Hydroxy and methoxy groups vs. methyl and carboxylate.
  • Smaller hexadeca-heptaen framework.
    • Similarities :
  • Presence of aza and ketone functionalities.

Physicochemical and Crystallographic Comparisons

Property Target Compound Methyl 11,14,16-triphenyl-... () 5-Hydroxy-14-methoxy-... ()
Molecular Weight ~350–400 g/mol* 526.55 g/mol 252.22 g/mol
Functional Groups Methyl, ketones, ester Phenyl, ester, diaza, dioxa Hydroxy, methoxy, ketones
Crystallographic Space Group Not reported Monoclinic, P2₁/c* () Not reported
Biological Activity Not reported Unknown Antioxidant, antimicrobial (inferred)

*Estimated based on structural analogs.

Key Observations

  • Heteroatom Influence : The diaza/dioxa system in the analog () may enhance hydrogen-bonding capacity, whereas the target’s ketones and ester could favor electrophilic interactions.
  • Bioactivity Potential: Compounds with hydroxy/methoxy groups () often exhibit antioxidant or antimicrobial properties, suggesting the target’s bioactivity might depend on its unique substituents.

Crystallographic Analysis

The triphenyl analog () crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions *a = 15.2 Å, b = 9.8 Å, c = 17.1 Å, and β = 109.5°. Its planar tetracyclic core facilitates tight π-π stacking, whereas the target compound’s methyl group may introduce torsional strain, altering packing efficiency .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s methyl and carboxylate groups require precise regioselective modifications, contrasting with the more straightforward phenyl substitutions in analogs ().
  • Computational Modeling : Molecular descriptors () such as topological polar surface area (TPSA) and logP could predict the target’s pharmacokinetics relative to its analogs.

Q & A

Basic Research: Synthesis and Structural Validation

Q: What experimental methodologies are recommended for synthesizing and validating the structure of this polycyclic compound? A:

  • Synthesis: Utilize multi-step organic reactions, such as Diels-Alder cycloadditions or heteroatom-directed annulations, to assemble the tetracyclic core. Evidence from analogous compounds suggests incorporating regioselective oxidation (e.g., ketone formation at positions 2 and 9) and carboxylate esterification .
  • Validation: Single-crystal X-ray diffraction (SCXRD) is critical for resolving complex stereochemistry and verifying bond angles/torsions (e.g., C6–C7–C2 at 104.0° and O2–C2–N1 at 123.39° as seen in similar structures) . Pair with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular connectivity .

Advanced Research: Computational Modeling of Reactivity

Q: How can computational methods predict regioselective reactivity in this compound’s derivatives? A:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the electron-deficient carbonyl groups at positions 2 and 9 may act as electrophilic centers, while the azatricyclic moiety could stabilize radical intermediates .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF or THF), which may enhance nucleophilic substitution at the methyl carboxylate group .

Basic Research: Spectral Data Contradictions

Q: How should researchers resolve discrepancies between experimental and theoretical spectral data? A:

  • Cross-Validation: Compare experimental NMR/IR spectra with computational predictions (e.g., Gaussian-based chemical shift calculations). For instance, deviations in carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) may indicate crystal packing effects or hydrogen bonding .
  • Isotopic Labeling: Use deuterated analogs to isolate overlapping signals in crowded spectral regions, such as the aromatic protons in the heptaene system .

Advanced Research: Mechanistic Studies of Degradation Pathways

Q: What strategies are effective for elucidating photolytic or oxidative degradation mechanisms? A:

  • LC-MS/MS Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) or isotopically labeled oxygen (¹⁸O₂) to track degradation intermediates. The conjugated diene system in the heptaene moiety is prone to [4+2] cycloreversion under UV light .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated analogs to distinguish between homolytic and heterolytic cleavage pathways .

Basic Research: Purity and Stability Assessment

Q: What protocols ensure compound stability during long-term storage? A:

  • Chromatographic Monitoring: Use HPLC with a C18 column (MeCN/H2O gradient) to detect hydrolytic degradation of the methyl ester group. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; similar azatricyclic compounds show decomposition above 200°C .

Advanced Research: Biological Activity Profiling

Q: How can researchers design assays to evaluate potential bioactivity without commercial bias? A:

  • Targeted Molecular Docking: Screen against enzymes with conserved active sites (e.g., cytochrome P450 or kinases) using the carboxylate group as a hydrogen-bond acceptor. Prioritize in vitro assays with orthogonal readouts (e.g., fluorescence polarization for binding affinity) .
  • Metabolomic Profiling: Use untargeted LC-HRMS to identify metabolite adducts, particularly at the nitrogen-rich azatricyclic region, which may interact with cellular nucleophiles .

Basic Research: Green Chemistry Approaches

Q: What solvent systems or catalysts minimize environmental impact during synthesis? A:

  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) for esterification steps, as it offers similar polarity with lower toxicity .
  • Catalytic Recycling: Employ immobilized lipases or transition-metal catalysts (e.g., Pd/C) for asymmetric reductions, ensuring high turnover numbers (TON > 1,000) .

Advanced Research: Crystallography Challenges

Q: How can twinning or disordered crystals be addressed in SCXRD studies? A:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for low-symmetry space groups (e.g., P2₁/c). For disordered regions, apply SHELXL’s PART instructions to model alternate conformations .
  • Dynamic NMR Correlation: Compare solution-state NMR data with crystallographic results to distinguish static disorder from dynamic motion in the solid state .

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